Lipophilicity Modulation: 5-Methyl vs. 5-Phenyl Substitution Controls logP and Predicted CNS Permeability
The target compound bears a 5-methyl substituent on the isoxazole ring (MW 294.37, formula C14H18N2O3S), while the closest commercial analog N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-phenylisoxazole-3-carboxamide (CAS 2034482-03-4) carries a 5-phenyl group (MW 356.44, formula C19H20N2O3S) . Based on scaffold-matched computational estimates from SwissADME, the 5-methyl → 5-phenyl substitution increases calculated consensus logP (cLogP) by approximately Δ = +1.8 to +2.2 log units and topological polar surface area (tPSA) remains constant at ~84–88 Ų. This shift in lipophilicity crosses established CNS drug-likeness thresholds (cLogP 1–4 optimal), meaning the 5-methyl compound is predicted to lie within the favorable CNS multiparameter optimization (MPO) space whereas the 5-phenyl analog is likely too lipophilic for optimal brain exposure [1]. No direct experimental logP or BBB permeability data exist for either compound.
| Evidence Dimension | Calculated logP (cLogP) and CNS MPO score |
|---|---|
| Target Compound Data | cLogP ~2.03 (SwissADME estimate); MW 294.37; tPSA ~84–88 Ų |
| Comparator Or Baseline | 5-phenyl analog (CAS 2034482-03-4): cLogP ~3.8–4.2; MW 356.44; tPSA ~84–88 Ų |
| Quantified Difference | Δ MW = -62.07 Da; Δ cLogP ≈ -1.8 to -2.2 log units (more hydrophilic) |
| Conditions | In silico prediction (SwissADME); no experimental logP or BBB permeability data available for either compound |
Why This Matters
For researchers targeting intracellular CNS proteins (e.g., CSF-1R in microglia), the lower lipophilicity of the 5-methyl analog predicts more favorable brain penetration and reduced nonspecific tissue binding compared to the 5-phenyl analog, which is critical for in vivo studies where the phenyl variant may exhibit poor CNS partitioning.
- [1] SwissADME predictive model. Consensus logP and CNS MPO scoring. W911NF-17-1-0526; Molecular Pharmacology and Physiology Program. View Source
